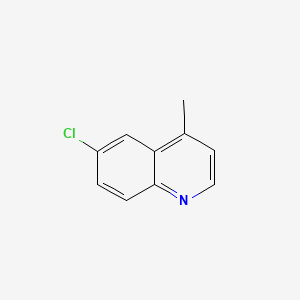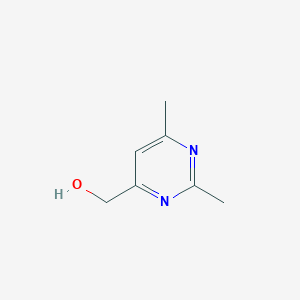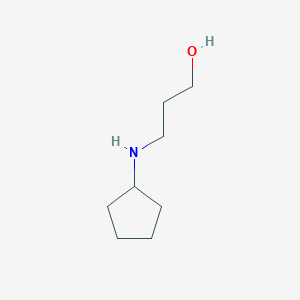
4-Propylthiazol-2-amine
Vue d'ensemble
Description
4-Propylthiazol-2-amine is a synthetic compound that belongs to the thiazole family . It has a molecular weight of 142.22 . The IUPAC name for this compound is 4-propyl-1,3-thiazol-2-amine .
Molecular Structure Analysis
The InChI code for 4-Propylthiazol-2-amine is 1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Propylthiazol-2-amine is a solid or viscous liquid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere . The boiling point of this compound is 255.9°C at 760 mmHg .Applications De Recherche Scientifique
- Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Pharmaceuticals and Biological Activities
Agrochemicals
Industrial Applications
Photographic Sensitizers
Rubber Vulcanization
Liquid Crystals
Antioxidant
Thiazole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic
Thiazole derivatives can have analgesic (pain-relieving) properties . Analgesics are used to relieve pain (achieve analgesia).
Anti-inflammatory
Thiazole derivatives can have anti-inflammatory effects . Anti-inflammatory agents may reduce inflammation by inhibiting the pathway of an inflammatory response.
Antimicrobial and Antifungal
Thiazole derivatives can have antimicrobial and antifungal properties . These are used to treat or prevent infections caused by pathogenic microorganisms.
Antiviral
Thiazole derivatives can have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
Diuretic
Thiazole derivatives can act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine.
Anticonvulsant
Thiazole derivatives can have anticonvulsant properties . Anticonvulsants (also commonly known as antiepileptic drugs or as antiseizure drugs) are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Neuroprotective
Thiazole derivatives can have neuroprotective effects . Neuroprotective agents protect the nervous system from injury and damage.
Antitumor or Cytotoxic
Thiazole derivatives can have antitumor or cytotoxic properties . These are drugs which prevent the growth of cancer cells.
Antimicrobial Agents
Thiazole derivatives have been found to have antimicrobial properties . They can be used to treat or prevent infections caused by pathogenic microorganisms.
Synthesis of α-Aminophosphonates
Thiazole moieties, such as 5-phenylthiazol-2-amine, have been used in the synthesis of novel α-aminophosphonates . These compounds have shown potential antimicrobial activity.
N,4-Diphenylthiazol-2-amine Derivatives
N,4-diphenylthiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities . These compounds have shown potent antifungal activity and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
Safety And Hazards
Propriétés
IUPAC Name |
4-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMMCACFINSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313909 | |
| Record name | 4-Propyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylthiazol-2-amine | |
CAS RN |
61764-34-9 | |
| Record name | 4-Propyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61764-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




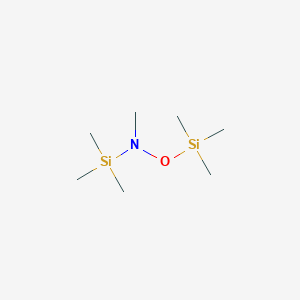
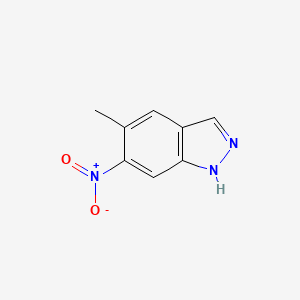

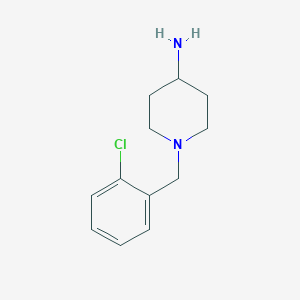
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
